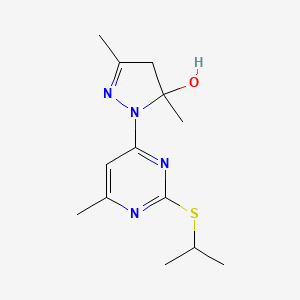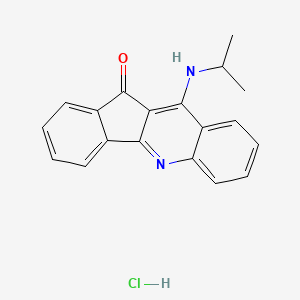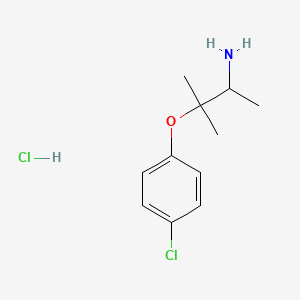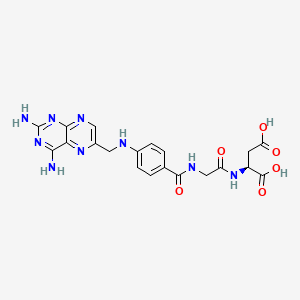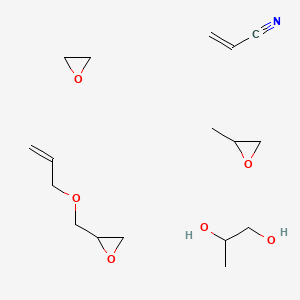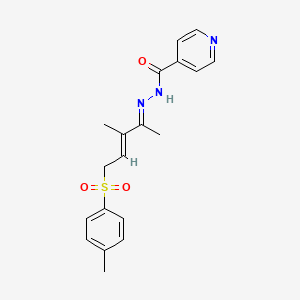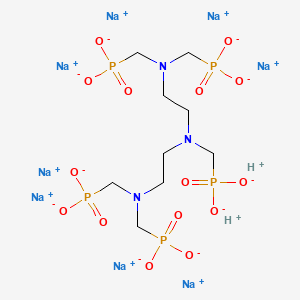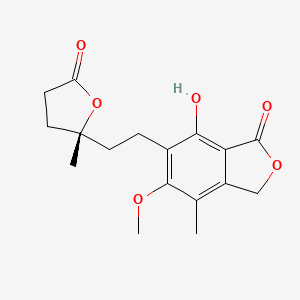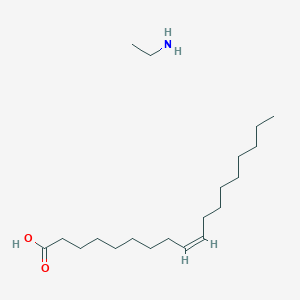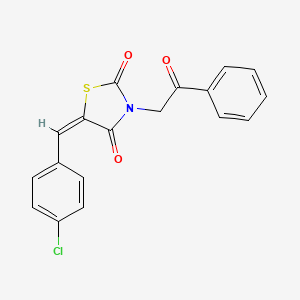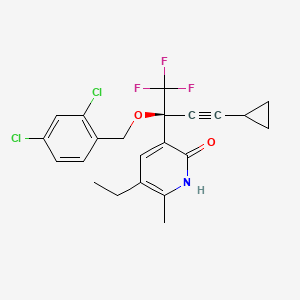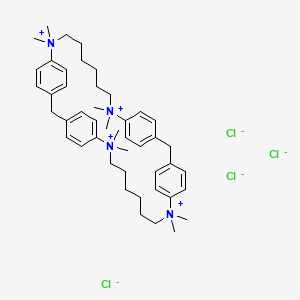
Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide is an organic compound with the molecular formula C22H23IN2S2. It is a derivative of benzothiazole and is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide typically involves the reaction of 3-ethyl-2-methylbenzothiazolium iodide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the iodide ion .
Aplicaciones Científicas De Investigación
Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The presence of the benzothiazole and benzopyran rings contributes to its unique reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-2-benzoxazolinylidene)propenyl) iodide: Similar in structure but contains an oxygen atom in place of the sulfur atom in the benzothiazole ring.
3-Ethyl-2-methylbenzothiazolium iodide: A simpler derivative with a similar core structure but lacking the extended conjugation present in the target compound.
Uniqueness
The combination of benzothiazole and benzopyran rings provides a versatile framework for chemical modifications and biological interactions .
Propiedades
Número CAS |
54849-70-6 |
|---|---|
Fórmula molecular |
C31H27IN2OS2 |
Peso molecular |
634.6 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[[(4Z)-4-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]chromen-2-yl]methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C31H27N2OS2.HI/c1-3-32-25-14-6-9-17-28(25)35-30(32)19-11-12-22-20-23(34-27-16-8-5-13-24(22)27)21-31-33(4-2)26-15-7-10-18-29(26)36-31;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
BZQQTOFURIQLHB-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C/C=C/C4=[N+](C5=CC=CC=C5S4)CC)/C6=CC=CC=C6O3.[I-] |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC3=CC(=CC=CC4=[N+](C5=CC=CC=C5S4)CC)C6=CC=CC=C6O3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


